Product packaging for Rapadocin(Cat. No.:)

Rapadocin

Cat. No.: B10828742
M. Wt: 1238.5 g/mol
InChI Key: CTTHAEDMUWLZEY-MPKWWVIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rapadocin is a novel rapamycin-inspired polyketide–tetrapeptide hybrid macrocycle identified as a highly potent and isoform-specific inhibitor of the human equilibrative nucleoside transporter 1 (hENT1) . Its unique mechanism of action is FKBP-dependent; it first forms a binary complex with FK506-binding protein (FKBP) before the resulting complex binds to and inhibits hENT1, thereby blocking cellular adenosine uptake . This mode of action mirrors that of rapamycin and FK506, effectively expanding the repertoire of targetable proteins using this class of macrocycles . In research models, this compound has demonstrated efficacy in protecting against ischemia-reperfusion kidney injury by potentiating adenosine signaling through the inhibition of hENT1-mediated adenosine uptake . This makes it a promising lead compound for investigating new therapeutic strategies for modulating adenosine signaling in various disease contexts. Research Applications • Investigation of nucleoside transport and adenosine signaling pathways. • Study of kidney ischemia-reperfusion injury mechanisms. • Research into FKBP-dependent inhibitory mechanisms. Please Note: This product is intended for research purposes only and is not for use in humans, diagnostics, or therapeutics. Note for the Supplier: To complete this product page, you will need to add your company-specific details, including Catalog Number, Pricing, Purity, Storage Recommendations, Formulation, and Safety Data Sheets (SDS) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C69H87N7O14 B10828742 Rapadocin

Properties

Molecular Formula

C69H87N7O14

Molecular Weight

1238.5 g/mol

IUPAC Name

(2R,5S,26R,32S,35S)-32-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-13,13,21,24,33-pentamethyl-23-(2-methylpropyl)-35-phenyl-3,15-dioxa-10,21,24,30,33,36,41-heptazatetracyclo[40.3.1.05,10.026,30]hexatetraconta-1(46),17,42,44-tetraene-4,11,12,16,22,25,31,34,37,40-decone

InChI

InChI=1S/C69H87N7O14/c1-45(2)40-53-63(81)72(5)37-18-17-30-60(79)89-44-69(3,4)62(80)67(85)76-38-19-16-28-52(76)68(86)90-55(33-31-47-32-34-56(87-8)57(42-47)88-9)49-26-20-27-50(43-49)70-58(77)35-36-59(78)71-61(48-24-14-11-15-25-48)66(84)74(7)54(41-46-22-12-10-13-23-46)65(83)75-39-21-29-51(75)64(82)73(53)6/h10-15,17,20,22-27,30,32,34,42-43,45,51-55,61H,16,18-19,21,28-29,31,33,35-41,44H2,1-9H3,(H,70,77)(H,71,78)/t51-,52+,53?,54+,55-,61+/m1/s1

InChI Key

CTTHAEDMUWLZEY-MPKWWVIXSA-N

Isomeric SMILES

CC(C)CC1C(=O)N(CCC=CC(=O)OCC(C(=O)C(=O)N2CCCC[C@H]2C(=O)O[C@@H](C3=CC(=CC=C3)NC(=O)CCC(=O)N[C@H](C(=O)N([C@H](C(=O)N4CCC[C@@H]4C(=O)N1C)CC5=CC=CC=C5)C)C6=CC=CC=C6)CCC7=CC(=C(C=C7)OC)OC)(C)C)C

Canonical SMILES

CC(C)CC1C(=O)N(CCC=CC(=O)OCC(C(=O)C(=O)N2CCCCC2C(=O)OC(C3=CC(=CC=C3)NC(=O)CCC(=O)NC(C(=O)N(C(C(=O)N4CCCC4C(=O)N1C)CC5=CC=CC=C5)C)C6=CC=CC=C6)CCC7=CC(=C(C=C7)OC)OC)(C)C)C

Origin of Product

United States

Discovery and Design Rationale of Rapadocin

Conceptual Framework of FKBP-Binding Domain (FKBD) Integration

The conceptual framework for Rapadocin's design is rooted in the bipartite structure and mechanism of action of rapamycin (B549165) and FK506. These natural products function by forming a binary complex with FKBP12 through a dedicated FKBP-binding domain (FKBD). researchgate.netnih.govoup.comuni-muenchen.de This binary complex then recruits a separate target protein (mTOR for rapamycin, calcineurin for FK506) via an effector domain, forming an inhibitory ternary complex. researchgate.netnih.govoup.comuni-muenchen.de The design of this compound hypothesized that by retaining the FKBP-binding domain and replacing the natural effector domain with diverse synthetic moieties, new ternary complexes with alternative protein targets could be formed. researchgate.netnih.govoup.comresearchgate.net The FKBD of this compound is based on that of rapamycin and has been optimized for optimal FKBP12 binding. researchgate.netoup.comnih.gov Modifications to the dimethoxy phenyl region of the FKBD are tolerated, notably to a dihydroxy phenyl analog. google.com

Combinatorial Oligopeptide Effector Domain Design

A key aspect of this compound's design involved the creation of a combinatorial library of oligopeptides to serve as the new effector domains. researchgate.netnih.govresearchgate.netacs.org This approach aimed to explore a wide chemical space and identify peptide sequences capable of engaging novel protein targets upon complexation with FKBP12. researchgate.netnih.govresearchgate.netacs.org A library of random tetrapeptides was synthesized as the effector domain using a split-pool strategy. oup.comresearchgate.net An olefin-containing linker was incorporated between the solid-phase support and the peptide. oup.comresearchgate.net Each peptide was then coupled with a constant FKBP-binding domain via amide coupling. oup.com The inclusion of a terminal olefin on the FKBD allowed for a ring-closing metathesis reaction, resulting in the formation of a macrocycle and concomitant release from the solid-phase support. oup.comnih.govresearchgate.netresearchgate.net Both the FKBD and the linker were optimized for efficient FKBP12 binding and cyclization. oup.com

High-Throughput Screening Methodologies for this compound Identification

The identification of this compound involved high-throughput screening (HTS) methodologies applied to the synthesized library of hybrid macrocycles (referred to as rapafucins). researchgate.netresearchgate.netoup.comresearchgate.netacs.orgacs.orgresearchgate.net HTS is a widely used approach in drug discovery to efficiently screen large compound libraries against biological targets or phenotypic readouts. acs.orgcreative-diagnostics.comnih.govnih.govresearchgate.netnih.govnih.govrevvity.com

Cell-Based Phenotypic Assays for Nucleoside Transport Inhibition

A crucial step in the screening process was the use of cell-based phenotypic assays designed to identify compounds that inhibit nucleoside transport. acs.orgnih.govnih.govrevvity.comnih.govtandfonline.comwjgnet.complos.orgresearchgate.netnih.govresearchgate.net Phenotypic screening focuses on observing changes in cellular behavior or function in response to compound treatment, without necessarily knowing the direct molecular target beforehand. revvity.comnih.gov In this case, the assay monitored the effect of the rapafucin library on nucleoside uptake in human cells. researchgate.netoup.comresearchgate.net Cell-based assays are valuable for studying transporter function and identifying inhibitors. nih.gov Methods such as measuring the accumulation of radiolabeled substrates in cells expressing the transporter can be used, although these can have disadvantages such as cost and handling of radioactivity. researchgate.net Label-free impedance-based methods have also been developed to assess transporter activity and inhibition by monitoring changes in cellular morphology or GPCR signaling modulated by substrate concentration. researchgate.netfrontiersin.org

Library Construction and Screening Strategies

A library of 45,000 hybrid macrocycles (rapafucins) was synthesized for screening. researchgate.netresearchgate.netoup.comnih.govresearchgate.netresearchgate.net The library construction utilized solid-phase synthesis and ring-closing metathesis as described in Section 2.2. oup.comnih.govresearchgate.netresearchgate.net The screening of this large library in human cells using the nucleoside uptake inhibition assay led to the identification of initial hits. researchgate.netoup.comresearchgate.net Three compounds from the same structural family within the library showed sub-micromolar potency in inhibiting nucleoside transport. oup.comresearchgate.net Chemical optimization of these initial hits subsequently led to the discovery of this compound, which demonstrated nanomolar cellular potency (IC50 = 5.0 nM) in inhibiting nucleoside transport without detectable toxicity in the screening assay. oup.comresearchgate.net The screening strategies employed can involve diverse or focused libraries, and techniques such as affinity screening and subsequent decoding are used to identify active molecules. creative-diagnostics.comnih.govnih.govcreative-peptides.com

Rationale for Targeting Nucleoside Transporters

The rationale for targeting nucleoside transporters stems from their critical roles in cellular physiology and their implications in various diseases. creative-diagnostics.comnih.govtandfonline.complos.orgresearchgate.netfrontiersin.orgelifesciences.org Nucleoside transporters (NTs) are membrane proteins responsible for the cellular uptake and efflux of nucleosides, which are essential for DNA and RNA synthesis, as well as signaling molecules like adenosine (B11128). nih.govtandfonline.comresearchgate.netelifesciences.org There are two main families of human NTs: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). researchgate.netelifesciences.org ENTs facilitate nucleoside transport down their concentration gradient, while CNTs actively transport nucleosides against a gradient, typically coupled to ion gradients. researchgate.net

Nucleoside transporters are considered valuable drug targets for several reasons. nih.govtandfonline.comresearchgate.net They are involved in the uptake of nucleoside analog drugs used in the treatment of cancer and viral infections, making them important determinants of drug efficacy and resistance. wjgnet.comelifesciences.org Targeting NTs can influence the intracellular concentration of both endogenous nucleosides and therapeutic nucleoside analogs. nih.govtandfonline.comelifesciences.org For instance, inhibiting ENT1 with this compound is expected to increase extracellular adenosine concentrations, potentially enhancing adenosine signaling via adenosine receptors. google.com Adenosine signaling is involved in various physiological processes and has been explored as a therapeutic target for multiple conditions. google.com Furthermore, nucleoside transporters, such as PfENT1 in Plasmodium falciparum, are essential for the survival of some pathogens, highlighting their potential as targets for anti-infective therapies. acs.orgresearchgate.netnih.govnih.govplos.org The knowledge of the kinetic properties and structural features of NTs can inform the rational design of therapeutics that either directly target the transporter or utilize it for drug delivery. nih.govtandfonline.comresearchgate.netelifesciences.org

Synthetic Methodologies and Stereochemical Aspects of Rapadocin

Total Synthesis Approaches for Rapadocin Stereoisomers

Two primary strategies have been developed for the total synthesis of this compound stereoisomers: macrolactamization and ring-closing metathesis (RCM). nih.govrsc.orgrsc.org These approaches allow for the construction of the macrocyclic core, a critical step in the synthesis of such complex molecules.

Macrolactamization involves the formation of an amide bond to close the macrocycle. The retrosynthetic planning for this strategy in the synthesis of this compound typically involves disconnection of the macrocycle at the FKBD-mLeu amide bond. nih.govrsc.orgrsc.org This disconnection leads to linear precursors containing the necessary functional groups for cyclization. The macrolactamization approach can also be instrumental in confirming the configuration of the double bond within the molecule. rsc.org

Ring-closing metathesis (RCM) is another powerful tool utilized in the synthesis of this compound, particularly for forming the olefin-containing macrocycle. rsc.orgrsc.orgresearchgate.netresearchgate.netgoogle.com RCM has been employed in both solid-phase synthesis and solution-phase strategies for this compound. rsc.orgrsc.orgoup.comhelsinki.firesearchgate.netresearchgate.netnih.govoup.com This method involves the catalytic formation of a carbon-carbon double bond between two terminal olefins within a molecule, leading to cyclization. researchgate.net While efficient for macrocycle formation, the configuration (E or Z) of the resulting double bond from RCM can sometimes be challenging to confirm solely by techniques like NMR. rsc.orgrsc.org

Macrolactamization Strategies

Diastereoselective Synthesis Considerations

Diastereoselective synthesis is a critical aspect of this compound synthesis, particularly concerning the formation of the dipeptide precursor containing the phenylglycine moiety. The synthesis of this dipeptide, such as dipeptide 4, has been achieved through diastereoselective amidation starting from commercially available Boc-l-α-phenylglycine (Boc-Phg-OH). nih.gov Activating Boc-Phg-OH as a mixed acid anhydride (B1165640) and coupling it with N-methyl phenylalanine can yield the dipeptide with high diastereoselectivity, exhibiting an excellent d.r. ratio (>20:1) as determined by 1H-NMR. nih.gov Controlling stereochemistry during the synthesis of fragments, especially those containing racemization-prone centers like phenylglycine, is essential for obtaining the desired stereoisomers of this compound. rsc.orgrsc.orgresearchgate.netresearchgate.net

Stereochemical Assignment and Characterization of this compound Isomers

Due to the presence of a chiral center in phenylglycine and an olefin group, this compound can exist as four distinct stereoisomers. nih.govrsc.orgnih.govresearchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.net The complexity of the this compound structure and the potential for different rotamer conformations arising from amide bonds and the pipecolic ester can complicate characterization by techniques like 1H- and 13C-NMR. nih.gov Therefore, a combination of analytical techniques is typically employed to confirm the purity and assign the stereochemistry of the different this compound isomers. nih.gov These methods include NMR spectroscopy (1H and 13C), HPLC, and high-resolution mass spectrometry (HRMS). nih.gov Comparison of 1H-NMR spectra among the four isomers reveals distinct differences, indicating they are indeed separate compounds. rsc.org Optical rotation measurements also contribute to the characterization and assignment of stereochemistry. rsc.orgrsc.org

Research has demonstrated that the stereochemistry of the phenylglycine residue in this compound plays a significant and more dominant role in its biological activity compared to the configuration of the olefin. nih.govrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net Studies evaluating the inhibitory activity of the four synthetic isomers on hENT1 have shown marked differences in potency depending on the stereochemistry at the phenylglycine center. nih.govrsc.orgresearchgate.net

IsomerPhenylglycine StereochemistryOlefin ConfigurationhENT1 Inhibition (IC50)
1aL-Phg (S)E3.3 nM rsc.orgresearchgate.net
1bD-Phg (R)E589.2 nM rsc.org
1cL-Phg (S)Z14.5 nM rsc.org
1dD-Phg (R)Z469.3 nM rsc.org

As shown in the table above, the isomer with L-Phg (S stereochemistry) combined with an E configuration of the double bond (isomer 1a) is significantly more potent against hENT1 than the other three stereoisomers. nih.govrsc.orgrsc.orgresearchgate.net This highlights the critical influence of the phenylglycine stereochemistry on the inhibitory activity of this compound. nih.govrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Influence of Phenylglycine Stereochemistry on Activity

Scalable Solution-Phase Synthetic Route Developmentnih.gov

While initial library generation utilized solid-phase synthesis, the need for efficient and scalable production of specific this compound stereoisomers led to the development of solution-phase synthetic routes nih.govrsc.org. Solution-phase synthesis offers advantages for scalability and control over reaction conditions compared to solid-phase methods bioduro.comevotec.comnuvisan.com.

One strategy for the total synthesis of this compound stereoisomers involved a macrolactamization approach nih.gov. This route was designed to address issues encountered in solid-phase synthesis, such as racemization and difficulty in confirming olefin configuration nih.govrsc.org. The retrosynthetic planning for this approach involved disconnecting the macrocycle at the FKBP-binding domain (FKBD)-mLeu amide bond, leading to an olefin-containing FKBD fragment and a dipeptide precursor nih.gov. This strategy required the development of an efficient method for the stereoselective synthesis of the dipeptide fragment containing the phenylglycine moiety, which is prone to racemization nih.govresearchgate.net.

A linear product was obtained by coupling a tetrapeptide fragment with a Boc-protected FKBD fragment using coupling reagents like HATU and Hünig's base nih.gov. Subsequent deprotection steps, including the removal of an allyl ester and a Boc group, were performed to prepare the molecule for macrocyclization nih.gov.

Challenges in Macrocyclic Scaffold Synthesis and Stereocenter Controlrsc.orgnih.gov

The synthesis of macrocyclic compounds like this compound inherently faces challenges related to ring closure and the presence of numerous stereocenters oup.comnih.govnih.govmdpi.comacs.org. This compound, being a hybrid macrocycle inspired by rapamycin (B549165), possesses a complex macrocyclic scaffold and a significant number of stereocenters, demanding innovative strategies and precise chemical manipulations oup.comnih.gov.

One major challenge encountered during the solid-phase synthesis of this compound was the significant racemization of the phenylglycine moiety nih.govresearchgate.netrsc.org. Phenylglycine contains an epimerizable chiral center, and conditions used in solid-phase peptide synthesis can lead to its epimerization nih.govresearchgate.net. This racemization resulted in a mixture of stereoisomers, complicating the isolation and characterization of individual isomers nih.govresearchgate.net.

Another challenge was the control and confirmation of the configuration of the olefin group formed during the ring-closing metathesis (RCM) reaction, a key step in forming the macrocycle nih.govnih.govoup.comnih.gov. The RCM reaction could yield both Z- and E-configurations of the double bond nih.govresearchgate.net. The configuration of this olefin, along with the stereochemistry of the phenylglycine, contributes to the existence of this compound as a mixture of four possible stereoisomers nih.govrsc.orgresearchgate.netrsc.org.

The complexity of the this compound structure made it difficult to separate and detect each of the four possible stereoisomers from the initial solid-phase synthesis, hindering the assessment of their individual biological activities nih.govresearchgate.net. This underscored the need for synthetic routes that allowed for the stereoselective synthesis and structural assignment of each isomer nih.govrsc.orgrsc.org.

Research findings highlighted the crucial role of stereochemistry, particularly the stereochemistry of phenylglycine, in the activity of this compound nih.govrsc.orgresearchgate.netrsc.org. Studies involving the total synthesis of the four stereoisomers confirmed that the stereochemistry of phenylglycine had a more dominant influence on activity than the configuration of the olefin nih.govrsc.orgresearchgate.net. The most potent isomer was identified as having the L-phenylglycine (S stereochemistry) and an E configuration of the double bond nih.govrsc.org.

Molecular Mechanism of Action of Rapadocin

Direct Interaction with Equilibrative Nucleoside Transporter 1 (hENT1/SLC29A1)

Rapadocin directly interacts with hENT1, a transmembrane glycoprotein (B1211001) responsible for the facilitative transport of nucleosides across the plasma membrane. researchgate.netgoogle.comgenecards.org hENT1 is a major transporter of nucleosides like adenosine (B11128) and plays a crucial role in maintaining cellular nucleoside homeostasis. genecards.orgresearchgate.netwjgnet.comuniversiteitleiden.nl Studies using competitive binding assays with [³H]NBMPR, a known hENT1 inhibitor, have demonstrated that this compound competes for binding to hENT1. researchgate.net In experiments with purified hENT1 reconstituted into proteoliposomes, this compound alone inhibited the binding of [³H]NBMPR dose-dependently, with a Ki value of approximately 150-180 nM. researchgate.netresearchgate.net This indicates a direct interaction and binding of this compound to the transporter.

FKBP12-Dependent Modus Operandi

A key feature of this compound's mechanism is its dependence on FKBP12 (FK506-binding protein 12), a ubiquitous intracellular protein. exlibrisgroup.comtechnologynetworks.comhelsinki.finih.govtu-darmstadt.dersc.org Similar to rapamycin (B549165) and FK506, this compound contains an FKBP12-binding domain. google.com This domain facilitates the interaction between this compound and FKBP12, which is essential for its full inhibitory potency against hENT1. technologynetworks.comhelsinki.finih.govrsc.org

This compound acts as a molecular glue, promoting the formation of a ternary complex consisting of FKBP12, this compound, and hENT1. researchgate.netgoogle.comexlibrisgroup.comresearchgate.netresearchgate.net This is analogous to the mechanism of action of rapamycin, which forms a ternary complex with FKBP12 and mTOR. researchgate.netchemrxiv.orgbiorxiv.org Experimental evidence supports the formation of this complex. For instance, studies have shown that this compound recruits FKBP12 to hENT1-containing proteoliposomes. researchgate.netresearchgate.net Western blotting analysis confirmed the co-pelleting of FKBP12 and hENT1 in the presence of this compound. researchgate.netresearchgate.net

The interaction with FKBP12 significantly enhances this compound's inhibitory potency towards hENT1. google.comexlibrisgroup.comresearchgate.net While this compound alone inhibits hENT1 with a certain affinity, the pre-formed this compound-FKBP12 complex exhibits a substantially higher affinity. researchgate.netresearchgate.net For example, the apparent Ki value for the this compound-FKBP12 complex binding to purified hENT1 in proteoliposomes was reported to be significantly lower (approximately 5 nM) compared to this compound alone (approximately 180 nM). researchgate.netresearchgate.net This represents a considerable enhancement in inhibitory potency, highlighting the crucial role of FKBP12 in the mechanism of this compound. Studies using FKBP12 knockout cells have further confirmed this dependence, showing that the absence of FKBP12 imparts resistance to this compound's inhibitory effects on nucleoside uptake. nih.govrsc.org

Here is a table summarizing the binding affinities:

CompoundTargetStateApparent Ki (nM)Source
This compoundhENT1Alone180 ± 27 researchgate.netresearchgate.net
This compound-FKBP12 ComplexhENT1Pre-formed Complex5 ± 1.4 researchgate.netresearchgate.net
DipyridamolehENT1Alone95 ± 21 researchgate.net

Formation of the Ternary FKBP12-Rapadocin-hENT1 Complex

FKBP12-Independent Binding to hENT1

Although the FKBP12-dependent mechanism is central to this compound's high potency, there is also evidence suggesting an FKBP12-independent binding of this compound to hENT1. google.comexlibrisgroup.com This is supported by the observation that this compound alone can still inhibit hENT1, albeit with lower affinity compared to the this compound-FKBP12 complex. researchgate.netresearchgate.net This indicates that this compound possesses an intrinsic ability to interact with hENT1 independent of FKBP12, likely through a distinct binding mode or site on the transporter.

Functional Consequence: Inhibition of Cellular Nucleoside Uptake

The primary functional consequence of this compound's interaction with hENT1 is the inhibition of cellular nucleoside uptake. researchgate.netgoogle.comtechnologynetworks.comresearchgate.nethelsinki.finih.gov hENT1 is a major facilitator of the entry of nucleosides, including adenosine and nucleoside analog drugs, into cells. wjgnet.comuniversiteitleiden.nl By inhibiting hENT1, this compound effectively blocks this uptake process. Studies have demonstrated that this compound inhibits the uptake of tritiated nucleosides like [³H]-adenosine and [³H]-thymidine in various cell lines expressing hENT1. researchgate.netgoogle.comresearchgate.net This inhibition is isoform-specific, with this compound showing potent activity against hENT1 but little effect on other nucleoside transporters like hENT2. nih.gov

Here is a table illustrating the isoform specificity:

CompoundTargetEffect on Uptake (PK15 cells)Source
This compoundhENT1Inhibits [³H]-thymidine nih.govresearchgate.net
This compoundhENT2Little effect on [³H]-thymidine nih.gov

Modulation of Adenosine Signaling Pathways

By inhibiting hENT1 and consequently reducing the cellular uptake of adenosine, this compound is expected to increase the extracellular concentrations of adenosine. google.comexlibrisgroup.comhelsinki.finih.govtu-darmstadt.de Adenosine is a ubiquitous endogenous signaling molecule that acts on four G protein-coupled receptors (A1, A2A, A2B, and A3) to modulate various physiological processes, including inflammation, neurotransmission, and vasodilation. researchgate.netmdpi.com Increased extracellular adenosine can lead to enhanced signaling through these adenosine receptors. google.commdpi.com Therefore, this compound's inhibition of hENT1 indirectly modulates adenosine signaling pathways, potentially leading to therapeutic effects associated with increased extracellular adenosine levels. google.comnih.govrsc.org This modulation of adenosine signaling is considered a key aspect of this compound's potential therapeutic utility. nih.govrsc.org

Cellular and Preclinical Pharmacological Investigations of Rapadocin

Impact on Nucleoside Transport Kinetics in Cellular Models

Rapadocin has been shown to inhibit nucleoside uptake in various cellular models. In HEK293T cells, this compound demonstrated a dose-dependent inhibition of [³H]-thymidine uptake. researchgate.net Studies using PK15 cell lines engineered to exclusively express either hENT1 or hENT2 revealed that this compound specifically inhibits nucleoside uptake mediated by hENT1 but not hENT2. researchgate.netresearchgate.net This indicates a clear preference for the hENT1 subtype. The inhibitory activity of this compound is also dependent on the presence of endogenous FKBP12. nih.gov

Subtype Specificity for hENT1 versus hENT2

This compound exhibits potent and isoform-specific inhibitory activity against hENT1. rsc.orgnih.govresearchgate.net Experiments comparing the effect of this compound on PK15 cells expressing either hENT1 or hENT2 have confirmed that this compound selectively inhibits nucleoside transport in hENT1-expressing cells, with little effect on hENT2-expressing cells. nih.govresearchgate.netresearchgate.netresearchgate.net This subtype specificity is a key characteristic of this compound. The stereochemistry of this compound, particularly at the phenylglycine chiral center, plays a dominant role in its activity and specificity towards hENT1 over hENT2. rsc.orgnih.govmolaid.com

Competitive Binding Studies

Competitive binding studies have been conducted to understand the interaction of this compound with hENT1. Using competitive [³H]NBMPR binding assays with recombinant hENT1 from Sf9 insect cells, this compound was shown to compete for binding to hENT1. researchgate.netresearchgate.net The apparent Ki value for this compound binding to recombinant hENT1 in crude membranes was determined to be 156 ± 33 nM, while dipyridamole, a known hENT1 inhibitor, had a Ki value of 95 ± 21 nM. researchgate.netresearchgate.net

Further studies using purified hENT1 reconstituted into proteoliposomes demonstrated that this compound also competes for [³H]NBMPR binding in this system. researchgate.netresearchgate.net The apparent Ki value for this compound in proteoliposomes was 180 ± 27 nM. researchgate.netresearchgate.net Notably, the this compound–FKBP12 complex showed a significantly lower apparent Ki value of 5 ± 1.4 nM, indicating that the formation of a complex with FKBP12 enhances the binding affinity of this compound to hENT1. researchgate.netresearchgate.net This suggests that this compound acts as a molecular glue, forming a ternary complex with FKBP12 and hENT1. nus.edu.sgresearchgate.netnih.gov

Here is a table summarizing the Ki values from competitive binding studies:

CompoundSystemTargetApparent Ki (nM)
DipyridamoleRecombinant hENT1 in Sf9 membraneshENT195 ± 21
This compoundRecombinant hENT1 in Sf9 membraneshENT1156 ± 33
This compoundPurified hENT1 in proteoliposomeshENT1180 ± 27
This compound–FKBP12 complexPurified hENT1 in proteoliposomeshENT15 ± 1.4

Preclinical Studies in In Vivo Models

This compound has been evaluated in preclinical in vivo models, demonstrating efficacy in specific disease contexts. nih.govacs.orgnus.edu.sg

Efficacy in Kidney Ischemia-Reperfusion Injury Models

This compound has shown efficacy in animal models of kidney ischemia-reperfusion injury (IRI). nih.govacs.orgnus.edu.sg Kidney IRI is a significant clinical problem that can lead to acute kidney injury (AKI). medibeacon.com Studies have demonstrated that this compound protects against kidney ischemia reperfusion injury in a mouse model. nih.govacs.orgnus.edu.sggoogle.com Mice treated with this compound exhibited significantly lower levels of markers indicative of kidney damage, such as creatinine (B1669602) and urea (B33335) nitrogen in the blood, compared to vehicle-treated mice. universiteitleiden.nl This protective effect highlights the potential therapeutic application of this compound in conditions involving kidney IRI.

Mechanistic Insights from Animal Studies

Mechanistic investigations in animal models suggest that the protective effect of this compound in kidney IRI is related to its interaction with hENT1 and the subsequent modulation of adenosine (B11128) signaling. nih.govrsc.orgresearchgate.netresearchgate.netmolaid.comgoogle.comnih.gov By inhibiting hENT1, this compound can influence the extracellular concentration of adenosine. researchgate.netuniversiteitleiden.nlnih.gov Adenosine is a nucleoside that plays a role in various physiological processes, including inflammation and tissue protection. researchgate.netnih.gov The protective effect of this compound in kidney IRI has been linked to A2A receptor signaling, as co-administration of this compound with an A2A receptor antagonist abrogated the protective effect. researchgate.netuniversiteitleiden.nl This suggests that this compound's beneficial effects in this model are mediated, at least in part, through increasing extracellular adenosine levels and activating A2A receptors. researchgate.netuniversiteitleiden.nl

This compound as a Chemical Probe for hENT1 Research

This compound serves as a valuable chemical probe for studying hENT1. acs.orgnus.edu.sgnih.gov Its potent, isoform-specific, and FKBP-dependent inhibitory activity makes it a useful tool for dissecting the function and regulation of hENT1. nih.govacs.orgnus.edu.sgnih.gov As a molecular glue that induces the formation of a ternary complex with FKBP12 and hENT1, this compound provides a unique mechanism for modulating hENT1 activity. nus.edu.sgresearchgate.netnih.gov This distinct mode of action, inspired by natural products like rapamycin (B549165) and FK506, allows researchers to investigate the role of hENT1 in various cellular processes and disease contexts. nih.govacs.orgnus.edu.sg The availability of this compound and its stereoisomers also facilitates studies on the structural requirements for hENT1 inhibition and the influence of stereochemistry on transporter interactions. rsc.orgnih.govmolaid.com

Structural Biology and Computational Modeling of Rapadocin Interactions

Characterization of Rapadocin's Structural Architecture

This compound's structural foundation is inspired by natural products like rapamycin (B549165), featuring a complex macrocyclic arrangement.

Polyketide–Tetrapeptide Hybrid Macrocycle

This compound is characterized as a novel rapamycin-inspired polyketide–tetrapeptide hybrid macrocycle. This structural classification highlights its composite nature, combining elements derived from polyketide biosynthesis and peptide synthesis within a large ring structure. Rapamycin itself is known as a macrocyclic polyketide-tetrapeptide. The macrocyclic scaffold and the array of stereocenters present in such molecules necessitate innovative synthetic strategies for their creation and modification. This compound contains an epimerizable chiral center in phenylglycine and an olefin group, allowing for the existence of multiple stereoisomers. Studies on these stereoisomers have shown that the stereochemistry of the phenylglycine played a more dominant role than the configuration of the olefin in the activity of this compound.

FKBP-Binding Domain and Effector Domain Modularity

This compound shares the two-domain architecture characteristic of molecules like rapamycin and FK506, consisting of an FKBP-binding domain (FKBD) and an effector domain. The FKBP-binding domain is responsible for interaction with FKBP12. The effector domain in this compound is composed of tetrapeptides. This modular design, where a conserved FKBP-binding motif is combined with a variable effector domain, allows for the potential reprogramming of target specificity. By replacing the effector domain of rapamycin with a combinatorial library of oligopeptides, researchers have generated libraries of hybrid macrocycles, known as rapafucins, which led to the discovery of this compound as an inhibitor of nucleoside uptake.

Investigating Protein-Ligand Interactions

Understanding how this compound interacts with its target proteins is crucial to elucidating its mechanism. These interactions often involve the formation of ternary complexes.

Structural Basis of FKBP12 Binding

This compound binds to the FK506-binding protein 12 (FKBP12). This interaction is a key step in its mechanism as a molecular glue, facilitating the formation of a ternary complex with its downstream target. The FKBP-binding domain of this compound engages FKBP12. Studies on rapamycin's interaction with FKBP12 have provided insights into the structural basis of this binding, revealing extensive interactions between the ligand and the protein, including hydrophobic contacts and hydrogen bonds within a binding pocket. Crystal structures of FKBP12 in complex with ligands like FK506 and rapamycin have been determined, illustrating how these molecules bind to FKBP12. While specific detailed structural data for the this compound-FKBP12 binary complex were not extensively detailed in the provided results, the shared FKBP-binding domain with rapamycin suggests similar interaction principles. The binding affinity of this compound for FKBP12 is a critical determinant of its ability to induce ternary complex formation.

Structural Insights into hENT1 Interaction

This compound inhibits nucleoside transport by forming a ternary complex between FKBP12 and the human equilibrative nucleoside transporter 1 (hENT1). This interaction is FKBP-dependent, although some FKBP12-independent binding to hENT1 has also been observed, albeit weaker. The effector domain of this compound, consisting of tetrapeptides, is believed to mediate the interaction with hENT1 while simultaneously engaging FKBP12. Structural studies on hENT1, including crystal structures in complex with other inhibitors like dilazep (B1670637) and NBMPR, provide a basis for understanding potential interaction sites and mechanisms. hENT1 is a transmembrane protein encoded by the SLC29A1 gene, with 11 predicted transmembrane domains. Structural analyses have elucidated aspects of hENT1's architecture and how different inhibitors interact with its binding site, providing a platform for understanding this compound's engagement with this transporter. Although specific structural details of the this compound-FKBP12-hENT1 ternary complex were not explicitly provided, the mechanism involves this compound acting as a molecular glue to bring FKBP12 and hENT1 together, thereby blocking adenosine (B11128) import.

Computational Approaches for Understanding this compound Activity

Computational methods play a significant role in studying the interactions and activity of molecules like this compound. These approaches can complement experimental studies by providing insights into binding modes, affinities, and the dynamics of protein-ligand complexes. While specific computational studies solely focused on this compound were not extensively detailed in the provided results, the application of techniques such as molecular docking and molecular dynamics simulations are commonly used to investigate the interactions of ligands with proteins like FKBP12 and hENT1. For instance, molecular docking analysis has been used to study the interaction of other compounds with hENT1, utilizing available crystal structures. Computational studies can help predict binding poses, estimate binding free energies, and explore the conformational changes that occur upon ligand binding and ternary complex formation. These methods are valuable tools in the structure-based design and optimization of this compound analogs.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a protein target, providing an estimate of the binding affinity. Molecular dynamics (MD) simulations, on the other hand, simulate the physical movements of atoms and molecules over time, offering insights into the flexibility of the ligand and protein, and the stability of the complex. researchgate.netmdpi.com

While specific detailed molecular docking and dynamics simulation data solely focused on this compound's interaction with hENT1 were not extensively detailed in the search results, the principles and applications of these techniques are highly relevant to studying such interactions. This compound is known to bind to FKBP12 and the resulting complex can then interact with hENT1, forming a ternary complex. researchgate.nethelsinki.fi this compound also exhibits appreciable affinity for hENT1 in the absence of FKBP12. helsinki.fi

Studies on related compounds like rapamycin and its interactions with FKBP12 and mTOR (via the FRB domain) utilize molecular dynamics simulations to understand binding stability and intermolecular interactions. For example, MD simulations have been used to examine interactions between rapamycin and FKBP12, revealing stable hydrogen bonds and other contacts crucial for complex formation. researchgate.netfrontiersin.org These studies often involve analyzing interaction frequencies and conformational changes over simulation time. researchgate.netnih.gov

The binding of this compound to FKBP12 is reported to enhance its binding affinity to hENT1 significantly, suggesting that FKBP12 may induce a conformational change in this compound's effector domain that facilitates hENT1 binding. researchgate.nethelsinki.fi Molecular dynamics simulations could potentially be used to investigate these conformational changes and the dynamics of the ternary complex formation between FKBP12, this compound, and hENT1.

Molecular docking studies are commonly employed to identify potential binding modes and key interactions between a ligand and its target protein. medcraveonline.comarxiv.orgmdpi.com For this compound, docking studies could predict how its effector domain interacts with the binding site on hENT1, both in the presence and absence of FKBP12. Analyzing these predicted poses and interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking interactions, would provide a structural basis for its inhibitory activity and isoform selectivity.

In Silico Screening and Design

In silico screening involves using computational methods to search large libraries of chemical compounds for potential drug candidates that are predicted to bind to a specific biological target. doi.orgnih.govnih.gov This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. nih.govnih.gov

This compound itself was discovered through the screening of a large library of synthetic macrocycles (rapafucins) inspired by rapamycin. acs.orghelsinki.fiacs.orgresearchgate.net While the initial screening was experimental, the design of such libraries can be guided by computational approaches. Computational design methods were utilized in the development of the rapafucin library, influencing the selection of structural variations in the constituent parts of the macrocycles. acs.org

Structure-based virtual screening, which utilizes the 3D structure of the target protein, is a common in silico screening strategy. nih.gov By employing molecular docking or pharmacophore modeling, large databases of compounds can be screened computationally to identify those predicted to bind favorably to the target site. doi.orgnih.govnih.gov For hENT1, in silico screening could be used to identify novel this compound analogs or entirely new chemical scaffolds with inhibitory activity.

Furthermore, computational design can be used to optimize the properties of existing lead compounds, such as this compound. This involves using computational tools to design modifications to the molecule's structure with the aim of improving binding affinity, selectivity, or other desirable properties. acs.org Structure-activity relationship (SAR) analysis, often informed by computational studies, helps in understanding how structural changes impact biological activity and guides the design of improved analogs. nih.govmdpi.com The observation that the stereochemistry of this compound's phenylglycine significantly impacts its activity highlights the importance of considering stereochemical aspects in computational design. nih.gov

Analogues, Derivatives, and Future Directions in Rapadocin Research

Structure-Activity Relationship (SAR) Studies of Rapadocin Analogues

Structure-Activity Relationship (SAR) studies are crucial for identifying the specific chemical features of this compound that are essential for its biological activity, guiding the design of improved analogues. These studies have focused on various parts of the this compound structure, particularly the stereochemistry and variations within the effector domain.

Rational Design Based on Stereochemical Findings

This compound contains key chiral centers, including one in the phenylglycine residue and an olefin group, leading to the possibility of four stereoisomers. google.com Investigations into the inhibitory activity of these different stereoisomers on hENT1 and hENT2 have revealed that the stereochemistry of the phenylglycine plays a more dominant role in determining activity compared to the configuration of the olefin. google.com Specifically, the stereoisomer with L-Phg (S stereochemistry) and an E configuration of the double bond was identified as the most active component. google.com These findings provide a rational basis for designing future this compound analogues with optimized potency and selectivity by focusing on the crucial stereochemical centers. google.com

Exploration of Amino Acid Side Chain Variations in the Effector Domain

The rapafucin library, from which this compound was discovered, was generated by replacing the effector domain of rapamycin (B549165) with a combinatorial library of oligopeptides, often tetrapeptides, with diverse amino acid sequences. This modular approach allowed for the exploration of how variations in the amino acid side chains within the effector domain influence the binding to FKBP12 and the subsequent interaction with target proteins like hENT1. Studies on other rapafucin compounds, such as rapaglutins, have demonstrated that modifications to amino acid side chains within the effector domain can significantly impact potency and target selectivity. This principle is directly applicable to this compound, suggesting that targeted modifications to the amino acid composition of its peptide effector domain can lead to analogues with altered or enhanced activity and specificity.

Development of Novel this compound Derivatives

The development of novel this compound derivatives is a direct outcome of SAR studies and the modular design strategy of the rapafucin library. By modifying the FKBP12-binding domain or the peptide effector domain, researchers can create new compounds with potentially improved pharmacological properties, altered target specificity, or enhanced potency. rsc.org The rapafucin library itself represents a large collection of such derivatives, with approximately 45,000 compounds initially generated. nih.govnih.govresearchgate.net Ongoing efforts involve synthesizing and evaluating these and further designed analogues to identify compounds with desirable characteristics for specific applications.

Comparative Analysis with Other Rapafucin Library Compounds (e.g., Rapaglutins, Rapaprotins)

This compound is one of several biologically active compounds identified from the rapafucin library, alongside compounds like rapaglutins and rapaprotins. A comparative analysis of these compounds highlights the versatility of the rapafucin platform in generating molecules that can target diverse proteins. While this compound targets hENT1, rapaglutin A has been identified as a potent inhibitor of GLUT1, and rapaprotin acts as a 26S proteasome assembly inhibitor. These differences in target specificity arise from the variations in their effector domains, demonstrating how the modular design allows for the creation of molecular glues that recruit FKBP12 to different protein targets. nih.govnih.govresearchgate.netnih.govrsc.org

Potential for Expanding the Repertoire of Targeted Proteins

The fundamental principle behind the creation of the rapafucin library was to move beyond the natural targets of rapamycin (mTOR) and FK506 (calcineurin) and develop compounds capable of targeting a wide range of new proteins. nih.govnih.govresearchgate.netnih.govrsc.org this compound's discovery as an hENT1 inhibitor validates this approach. youtube.comgoogle.comrsc.org The vast chemical diversity within the 45,000-compound rapafucin library provides significant potential for identifying novel molecular glues that can recruit FKBP12 to other proteins of interest. nih.govnih.govresearchgate.net This expands the repertoire of druggable targets, particularly for proteins that have been traditionally difficult to modulate with conventional small molecules. nih.govnih.govresearchgate.net

Future Research Avenues in Adenosine (B11128) Signaling Modulation

This compound, identified as a potent and isoform-specific inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), presents promising avenues for future research focused on modulating adenosine signaling. fishersci.cathermofisher.comnih.govsketchfab.com The primary mechanism by which this compound influences adenosine signaling is through the inhibition of hENT1-mediated cellular uptake of adenosine. fishersci.caguidetopharmacology.orgwikipedia.orgnih.govuni.lu This inhibition leads to increased extracellular concentrations of adenosine, consequently enhancing signaling through adenosine receptors. fishersci.ca Given the widespread roles of adenosine signaling in various physiological and pathophysiological processes, future research on this compound and its analogues holds significant potential.

One key area for future investigation is the comprehensive exploration of this compound's effects across the spectrum of adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). While it is understood that increased extracellular adenosine will engage these receptors, the specific downstream effects mediated by each subtype in the presence of this compound warrant detailed study. Research could focus on the differential activation patterns of these receptors in various tissues and disease models, providing insights into the therapeutic potential for conditions where specific adenosine receptor modulation is desired.

Further research is also needed to fully understand the implications of this compound's dependence on FKBP12 for its inhibitory activity on hENT1. guidetopharmacology.orgwikipedia.orgciteab.com Investigating the precise nature of the ternary complex formed by this compound, FKBP12, and hENT1 could reveal opportunities for designing novel analogues with altered binding affinities or enhanced specificity. Studies could explore how variations in the FKBP12 interaction influence this compound's potency, cellular distribution, and ultimately, its effects on adenosine signaling in different cellular contexts.

The impact of stereochemistry on this compound's activity has been noted, with specific stereoisomers demonstrating more potent and isoform-selective inhibition of hENT1. thermofisher.comnih.govsketchfab.com Future research should continue to explore the structure-activity relationships of this compound stereoisomers and their impact on adenosine signaling modulation. This could involve the synthesis and evaluation of additional stereoisomers and diastereomers to identify compounds with optimized pharmacological properties for specific therapeutic applications.

Expanding the investigation of this compound's therapeutic potential in various disease models where adenosine signaling plays a critical role is another crucial future direction. Building upon the observed efficacy in kidney ischemia-reperfusion injury models, research could explore its effects in other ischemic conditions, inflammatory disorders, and neurological diseases, among others. fishersci.caguidetopharmacology.orgwikipedia.orgnih.govuni.lu These studies should aim to elucidate the specific contributions of enhanced adenosine signaling to the observed therapeutic benefits and identify the most responsive disease contexts.

Q & A

Q. What distinguishes Rapadocin's mechanism of action from other macrocyclic compounds like rapamycin?

this compound inhibits nucleoside transport by forming a ternary complex with FKBP12 and the equilibrative nucleoside transporter 1 (ENT1), a membrane protein. Unlike rapamycin, which targets intracellular proteins (e.g., mTOR), this compound expands the scope of "molecular glue" compounds to membrane-bound targets. This mechanism was validated using FKBP12-dependent binding assays and cellular models expressing ENT1 vs. ENT2 isoforms .

Q. What experimental models are used to validate this compound's efficacy in ischemia-reperfusion injury?

In vivo mouse models demonstrated that this compound preserves extracellular adenosine levels by blocking ENT1-mediated uptake, thereby mitigating kidney ischemia-reperfusion injury. Key endpoints included adenosine concentration measurements and histological assessment of tissue damage .

Q. How was this compound identified and optimized from the compound library?

A library of 45,000 macrocyclic compounds was screened for nucleoside transport inhibition. Initial hits with sub-micromolar potency were chemically optimized to improve cellular efficacy (IC50 = 5.0 nM) and reduce toxicity. Structure-activity relationship (SAR) studies guided modifications to the macrocyclic core and sidechains .

Q. What methodologies confirm this compound's isoform specificity for ENT1 over ENT2?

Comparative assays using PK15 cells expressing hENT1 or hENT2 revealed this compound’s selective inhibition of hENT1 (IC50 = 3.2 nM) and FKBP12-dependent activity. Radiolabeled adenosine uptake assays and competitive binding studies further validated specificity .

Advanced Research Questions

Q. How does stereochemistry influence this compound's inhibitory activity against hENT1?

this compound’s phenylglycine residue and olefin geometry generate four stereoisomers. Total synthesis and activity testing showed that the phenylglycine configuration dominates potency: the (S)-phenylglycine isomer exhibited >10-fold higher hENT1 inhibition than (R)-configured analogs. This underscores the need for stereochemical precision in analog design .

Q. What synthetic challenges arise in producing this compound stereoisomers?

Retrosynthetic analysis and solution-phase strategies were required to resolve epimerization during solid-phase synthesis. Key steps included stereoselective acylation of Boc-L-phenylglycine and Pd-catalyzed allyl deprotection to achieve high diastereomeric ratios (>20:1) .

Q. How can researchers resolve contradictions in this compound's FKBP12 dependency?

While this compound primarily requires FKBP12 for ENT1 inhibition, weak FKBP12-independent binding was observed. To address this, studies used FKBP12-knockout cells and surface plasmon resonance (SPR) assays to quantify ternary complex stability vs. direct ENT1 interactions .

Q. What strategies improve this compound analogs via structure-activity relationship (SAR) studies?

Modifications to the macrocycle’s tetrapeptide region and olefin linker were tested for ENT1 affinity and selectivity. For example, substituting methyl-leucine with bulkier residues reduced off-target effects, while optimizing the phenylglycine stereochemistry enhanced potency .

Methodological Guidance

  • For target validation : Combine isoform-specific cellular assays (e.g., hENT1 vs. hENT2) with FKBP12 co-immunoprecipitation to confirm mechanistic dependencies .
  • For stereochemical analysis : Employ chiral HPLC and X-ray crystallography to resolve and assign configurations during synthesis .
  • For in vivo studies : Use adenosine biosensors and mass spectrometry to correlate ENT1 inhibition with tissue protection in disease models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.